REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[CH2:9]([O:16][CH2:17]CC1CCC(=O)CC1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CN(P(N(C)C)(N(C)C)=[O:30])C.C(C(OC)=O)#N>C1COCC1>[CH3:17][O:16][C:9]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:30] |f:0.1|
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Name
|
|
Quantity
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33 mL
|
Type
|
reactant
|
Smiles
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[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OCCC1CCC(CC1)=O
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OC
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
the mixture was stirred for 15 m
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
before re-cooling to −78° C.
|
Type
|
CUSTOM
|
Details
|
before aqueous quench
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on SiO2 with 10% EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCCCC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |